(R)-Azepan-4-ol hydrochloride
Description
Significance of Seven-Membered Nitrogen Heterocycles in Organic Synthesis
Seven-membered nitrogen heterocycles, including azepanes and their unsaturated counterparts, azepines, are integral to medicinal chemistry. nih.gov These structures are present in a wide array of approved drugs and promising lead compounds, exhibiting biological activities against central nervous system diseases, as well as antibacterial, anticancer, and antiviral properties. nih.gov The non-planar and flexible nature of the seven-membered ring offers structural diversity that is crucial for designing new drugs with potentially improved pharmacological profiles. researchgate.net
The synthesis of these seven-membered rings, however, is not always straightforward. bohrium.com While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are common in medicinal chemistry libraries, the seven-membered azepane is less prevalent, representing an underexplored area of chemical space. manchester.ac.uk The development of efficient and stereoselective methods to access functionalized azepanes is therefore a significant area of research in organic synthesis. bohrium.commanchester.ac.uk
Stereochemical Considerations in Azepane Chemistry
The introduction of stereocenters into the azepane ring adds a layer of complexity and opportunity. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of many pharmaceutical compounds. Enantiomerically pure chiral azepanes are highly sought-after as building blocks for the synthesis of peptidomimetics and other complex molecules. researchgate.net
The development of asymmetric syntheses for azepane derivatives is an area of intense interest. acs.org Methodologies such as catalytic asymmetric alkylation, reductive amination, and chemoenzymatic strategies are being explored to control the stereochemistry of these seven-membered rings. bohrium.comrsc.org The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological effects.
Overview of (R)-Azepan-4-ol as a Chiral Scaffold
(R)-Azepan-4-ol, and its hydrochloride salt, is a prime example of a chiral azepane building block. nih.govambeed.com This compound features a hydroxyl group at the 4-position of the azepane ring, providing a reactive handle for further chemical modifications. chemimpex.com Its defined stereochemistry at the C4 position makes it a valuable starting material for the synthesis of enantiomerically pure, more complex molecules. nih.gov
As a chiral scaffold, (R)-Azepan-4-ol allows for the introduction of new functionalities with a high degree of stereocontrol. This is particularly important in drug discovery, where the precise spatial arrangement of substituents can significantly impact a molecule's interaction with its biological target. cymitquimica.com The use of such building blocks can streamline the synthesis of complex chiral molecules by incorporating a pre-existing stereocenter. bldpharm.com
Historical Context of Azepane Synthesis Methodologies
The synthesis of the azepane ring has evolved significantly over time. Early methods often involved multi-step sequences starting from linear precursors, followed by cyclization reactions. manchester.ac.uk Ring-closing metathesis and Beckmann rearrangement of functionalized piperidones have also been employed. manchester.ac.uk
More recently, research has focused on developing more efficient and stereoselective methods. These include:
Ring-expansion reactions: This strategy involves the expansion of smaller, more readily available rings, such as piperidines or pyrrolidines, to form the seven-membered azepane ring. rsc.orgresearchgate.net
Catalytic asymmetric synthesis: The use of chiral catalysts to induce enantioselectivity in the formation of the azepane ring is a powerful modern approach. rsc.org
Chemoenzymatic methods: Combining the selectivity of enzymes with traditional chemical reactions offers a green and efficient route to chiral azepanes. bohrium.comnih.gov
Photochemical methods: The use of light to mediate the conversion of nitroarenes into azepanes represents a novel and modular approach. manchester.ac.uk
These advancements have made a wider variety of substituted and chiral azepanes accessible to chemists, facilitating the exploration of this important class of heterocycles in various fields of chemical science.
Compound Information
| Compound Name |
| (R)-Azepan-4-ol hydrochloride |
| Azepane |
| Azepine |
| Pyrrolidine (B122466) |
| Piperidine (B6355638) |
| (R)-Azepan-4-ol |
Chemical Data for (R)-Azepan-4-ol
| Property | Value | Source |
| Molecular Formula | C6H13NO | nih.gov |
| Molecular Weight | 115.17 g/mol | nih.gov |
| IUPAC Name | (4R)-azepan-4-ol | nih.gov |
| CAS Number | 2165497-44-7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Topological Polar Surface Area | 32.3 Ų | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-azepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCNC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for R Azepan 4 Ol and Azepane Scaffolds
Enantioselective Approaches to Azepane Ring Systems
The synthesis of chiral azepanes, such as (R)-Azepan-4-ol, in an enantiomerically pure form is a considerable challenge in synthetic organic chemistry. The development of enantioselective methods to construct the seven-membered azepane ring is crucial for the preparation of new therapeutic agents. These methods can be broadly categorized into asymmetric catalysis and strategies that utilize chiral starting materials.
Asymmetric Catalysis in Azepane Construction
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including azepane derivatives. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various transition metals and organocatalysts have been successfully employed in the construction of chiral azepane ring systems.
Gold catalysis has been effectively utilized in the synthesis of azepan-4-ones through a [5+2] annulation reaction. nih.govnih.gov This method involves a two-step sequence, beginning with the oxidation of an N-alkynyl amine to its corresponding N-oxide, followed by a gold-catalyzed intramolecular cyclization. The reaction proceeds through a gold carbene intermediate, which then undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered ring. nih.gov This strategy has demonstrated high regioselectivity and diastereoselectivity in the synthesis of various substituted azepan-4-ones. nih.govnih.gov
A key advantage of this methodology is its ability to construct bicyclic azepan-4-ones fused with other ring systems, such as pyrrolidine (B122466) or another azepane ring, in good yields. nih.gov The reaction conditions are generally mild, and the process is tolerant of different functional groups. nih.gov
| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-(pent-4-yn-1-yl)piperidine | Ph₃PAuNTf₂ | Bicyclic azepan-4-one (B24970) | 53 | - |
| N-(pent-4-yn-1-yl)pyrrolidine | (2-biphenyl)Cy₂PAuNTf₂ | Fused azepan-4-one | 78 | >20:1 |
| N,N-bis(pent-4-yn-1-yl)amine | (2-biphenyl)Cy₂PAuNTf₂ | Fused azepan-4-one | 75 | >20:1 |
This table presents selected examples of gold-catalyzed synthesis of azepan-4-ones, highlighting the efficiency and diastereoselectivity of the [5+2] annulation strategy. nih.gov
Organocatalysis provides a powerful metal-free alternative for the enantioselective synthesis of chiral azepines. researchgate.netnih.govresearchgate.net One notable example involves the use of a chiral phosphoric acid catalyst in the construction of fused azepines bearing multiple stereogenic elements. researchgate.netnih.gov This method utilizes a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution. researchgate.netnih.gov The reaction proceeds with a broad substrate scope, affording polychiral fused azepines in good yields and with excellent diastereoselectivity and enantioselectivity. researchgate.netnih.gov
Another organocatalytic approach involves an asymmetric aza-Piancatelli rearrangement/Michael addition sequence catalyzed by a chiral Brønsted acid to synthesize bridged tetrahydrobenzo[b]azepines. figshare.com This reaction proceeds under mild conditions and provides the desired bridged cyclic products in good yields with excellent enantio- and diastereoselectivities. figshare.com
| Catalyst | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |
| Chiral Phosphoric Acid | VQM-mediated intramolecular substitution | Fused azepines | 46-92 | up to 97% | >20:1 |
| Chiral Brønsted Acid | Aza-Piancatelli rearrangement/Michael addition | Bridged tetrahydrobenzo[b]azepines | Good | Excellent | Excellent |
This table summarizes key findings in the organocatalytic enantioselective construction of chiral azepine skeletons, showcasing the high stereocontrol achieved with different catalyst systems. researchgate.netnih.govfigshare.com
Palladium and copper catalysts have been extensively used in the synthesis of azepine derivatives through various cyclization strategies.
Palladium-catalyzed methods include a [4+3] cyclization of fused 1-azadienes with amino-trimethylenemethanes, which furnishes chiral fused azepines with high yields and excellent stereoselectivities. researchgate.net Additionally, a palladium(II)-catalyzed tandem cyclization/addition reaction has been developed to synthesize dibenzo-[b,d]azepines in an environmentally friendly solvent system. rsc.orgrsc.org This latter method offers a simpler and more eco-friendly route to this class of compounds. rsc.org An intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides catalyzed by palladium(II) has also been reported to access conformationally restricted aza[3.1.0]bicycles. nih.gov
Copper-catalyzed approaches include a tandem amination/cyclization reaction of fluorinated allenynes with amines to produce trifluoromethyl-substituted azepin-2-carboxylates. mdpi.comnih.gov Another notable copper-mediated method is the intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, which provides a straightforward pathway to annulated azepine derivatives. acs.orgnih.govacs.org Furthermore, a copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been developed for the synthesis of dibenzo[b,d]azepines containing both central and axial stereogenic elements with high yields and excellent stereoselectivities. rsc.orgrsc.org
| Metal | Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity |
| Palladium | [4+3] Cyclization | Fused 1-azadienes | Chiral fused azepines | up to 98% | >20:1 d.r., >99% ee |
| Palladium | Tandem Cyclization/Addition | N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide | Dibenzo-[b,d]azepines | up to 91% | - |
| Copper | Tandem Amination/Cyclization | Fluorinated allenynes | Trifluoromethyl-substituted azepin-2-carboxylates | 40-65% | - |
| Copper | Asymmetric Reductive Cyclization | 2'-vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | up to 98% | >20:1 d.r., up to 99% ee |
This table provides a comparative overview of palladium and copper-catalyzed cyclization strategies for the synthesis of various azepine derivatives, highlighting the versatility of these transition metals. researchgate.netrsc.orgmdpi.comrsc.org
Rhodium(II) catalysts have proven effective in the synthesis of fused dihydroazepine derivatives through a sequential cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. thieme-connect.comnih.govsemanticscholar.orgdntb.gov.ua This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which leads to a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then rapidly undergoes a 1-aza-Cope rearrangement to generate the fused dihydroazepine products in moderate to excellent yields. nih.gov This methodology is scalable and tolerates a range of substrates. nih.gov A relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts has also been developed to overcome the challenges of unfavorable thermodynamics and reversibility in asymmetric 1-aza-Cope rearrangements, leading to a variety of chiral azepines in high yields and stereoselectivities. nih.gov
| Catalyst | Reaction Sequence | Substrate | Product | Yield (%) |
| Rhodium(II) | Cyclopropanation/1-aza-Cope Rearrangement | Dienyltriazoles | Fused dihydroazepines | Moderate to Excellent |
| Gold(I)/Peptide-Phosphonium Salt | Relay Catalysis/1-aza-Cope Rearrangement | - | Chiral azepines | up to 96% |
This table illustrates the utility of rhodium(II) and gold(I) catalysis in cascade reactions involving aza-Cope rearrangements for the synthesis of azepine derivatives. nih.govnih.gov
Chiral Auxiliary and Chiral Pool Strategies
In addition to catalytic asymmetric methods, the synthesis of enantiomerically pure azepanes can be achieved using chiral auxiliaries and by starting from the chiral pool.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been applied to the asymmetric synthesis of a variety of chiral compounds. For instance, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids and their derivatives, which can be precursors for azepane synthesis. harvard.edu
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgyoutube.com These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including azepane derivatives. wikipedia.org For example, enantiomerically pure amino acids have been used as starting materials for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov Similarly, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives was developed starting from a known hydroxy-ketone derived from the chiral pool. acs.org Another approach utilized a d-mannose-derived aldehyde to stereoselectively synthesize heavily hydroxylated azepane iminosugars. acs.orgnih.gov
| Strategy | Description | Starting Material Example | Target Molecule Example |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective reactions. | Pseudoephedrine | Enantiomerically enriched carboxylic acid |
| Chiral Pool | Use of readily available enantiopure natural products as starting materials. | (S)-allylglycine | (2S,5S)-5-substituted-azepane-2-carboxylate |
| Chiral Pool | Use of readily available enantiopure natural products as starting materials. | D-mannose | Pentahydroxyazepane iminosugar |
This table outlines the principles of chiral auxiliary and chiral pool strategies and provides examples of their application in the synthesis of chiral azepane precursors and derivatives. harvard.eduacs.orgacs.org
Ring-Closing Methodologies
The construction of the azepane ring itself is a critical step in the synthesis. Intramolecular reactions are frequently employed to form the seven-membered ring from a suitable acyclic precursor.
The directed lithiation of N-Boc (tert-butyloxycarbonyl) protected amines is a powerful tool for functionalizing positions alpha to the nitrogen atom. nih.govwhiterose.ac.uk The reaction is typically mediated by a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent. nih.gov The N-Boc group directs the deprotonation to an adjacent carbon, generating a stabilized α-amino carbanion. This nucleophilic species can then be "trapped" by reacting with various electrophiles. nih.gov
In the context of azepane synthesis, an appropriately designed N-Boc protected precursor containing an allylic halide or other suitable leaving group can undergo intramolecular cyclization. The lithiation step generates the carbanion, which then attacks the electrophilic center within the same molecule to forge the new carbon-carbon bond and close the seven-membered ring. This strategy has been successfully applied to generate a range of functionalized pyrrolidines and piperazines and is a viable, though less documented, approach for azepane ring formation. nih.gov
Intramolecular reductive amination is a highly effective and widely used method for constructing N-heterocycles, including azepanes. acs.orgresearchgate.net This reaction involves an acyclic precursor that contains both an amine and a carbonyl group (aldehyde or ketone). chemistryviews.org Under mildly acidic or neutral conditions, these two functional groups react reversibly to form a cyclic imine or iminium ion intermediate. chemistryviews.org
This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation, to yield the stable, saturated azepane ring. chemistryviews.orgacs.org This one-pot process is synthetically efficient. For example, the final step in the synthesis of certain pentahydroxylated azepanes from monosaccharide precursors is an intramolecular reductive amination. acs.org Furthermore, asymmetric versions of this reaction have been developed using chiral catalysts, enabling the synthesis of enantioenriched azepanes, such as dibenz[c,e]azepines, with excellent enantiocontrol. rsc.orgrsc.org
Table 4: Reductive Amination for Azepane Synthesis
| Precursor Type | Key Intermediate | Reducing Agent Examples |
|---|---|---|
| Amino-aldehyde / Amino-ketone | Cyclic Iminium Ion | H₂/Pd-C, NaBH₃CN chemistryviews.orgacs.org |
Intramolecular Cyclization Reactions
Metal-Mediated Ring Closure Approaches
Transition metal-catalyzed intramolecular cyclizations are a powerful tool for the synthesis of medium-sized heterocycles, including azepanes. mdpi.com These methods often offer high efficiency and selectivity under mild reaction conditions. Palladium and gold catalysts have been particularly prominent in the development of these strategies.
Palladium-catalyzed reactions, for instance, have been utilized in the heteroannulation of allenes. In a notable approach, azepines featuring an exocyclic double bond were synthesized from amines or tosylamide derivatives linked to an aryl iodide moiety. mdpi.com The palladium catalyst facilitates the insertion of an allene (B1206475) after oxidative addition, which then proceeds through a π-allylpalladium intermediate to form the seven-membered ring. mdpi.com
Gold(I) catalysts have also enabled the formation of eight- or nine-membered ring systems through cascade reactions. One such strategy involves the isomerization of an enynyl ester followed by an intramolecular [3+2] cyclization, demonstrating the versatility of gold catalysis in constructing larger heterocyclic systems. mdpi.com
| Catalyst Type | Substrate Example | Product Type | Reference |
| Palladium | Tosylamide with aryl iodide and allene | Azepine with exocyclic double bond | mdpi.com |
| Gold(I) | Enynyl ester | 8- or 9-membered ring ethers/amines | mdpi.com |
Ring-Closing Metathesis (RCM) in Azepane Synthesis
Ring-closing metathesis (RCM) has emerged as a widely used and powerful method for the synthesis of unsaturated rings, including azepane derivatives. wikipedia.org This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org RCM is valued for its functional group tolerance and its effectiveness in creating rings of various sizes, most commonly 5- to 7-membered rings. wikipedia.org
A key application of RCM is in the synthesis of complex, polyhydroxylated azepanes. For example, a trihydroxyazepane was successfully synthesized from a common precursor derived from tri-O-benzyl-D-glucal. rsc.org The strategy involved N-allylation to create the necessary diene, which then underwent a smooth RCM reaction to furnish the seven-membered ring. rsc.org RCM has also been instrumental in constructing fused heterocyclic systems, such as benzo rsc.orgnih.govazepino[1,2-b]isoquinolinones, where the seven-membered azepine ring is formed in good yield. researchgate.net The broad substrate scope of RCM allows for its application in synthesizing structurally diverse azepane and azepine cores. wikipedia.orgresearchgate.net
| Catalyst System | Substrate Type | Product | Key Feature | Reference |
| Grubbs' I Catalyst | N-allylated diene | Trihydroxyazepane | Synthesis from a carbohydrate-derived precursor | rsc.org |
| Not Specified | Diene-substituted 3-arylisoquinoline | Benzo rsc.orgnih.govazepino[1,2-b]isoquinolinone | Formation of fused heterocyclic systems | researchgate.net |
Ring-Expansion Strategies
Ring-expansion reactions provide an alternative and powerful pathway to azepane scaffolds by transforming more readily available smaller rings, such as pyrrolidines and azetidines, into the desired seven-membered system.
Expansion from Pyrrolidine Derivatives
Synthesizing azepanes from five-membered pyrrolidine precursors is an attractive strategy. A palladium-catalyzed two-carbon ring expansion has been developed to convert 2-alkenyl pyrrolidines into their corresponding azepane counterparts. rsc.org This method is notable for its mild conditions and high degree of enantioretention, allowing for the stereoselective synthesis of complex azepane structures from substrates like L-proline derivatives. rsc.org
Another innovative approach involves an intramolecular Ullmann-type annulation/rearrangement cascade. nih.govcityu.edu.hk In this process, 5-arylpyrrolidine-2-carboxylates, containing an ortho-halogen on the aryl group, are transformed into 1H-benzo[b]azepine-2-carboxylates. nih.govcityu.edu.hk The reaction is promoted by a copper(I) catalyst generated in situ and activated by microwaves, providing access to highly functionalized benzazepines in good yields. nih.govcityu.edu.hk
Expansion from Azetidine (B1206935) Derivatives
Four-membered azetidine rings can also serve as precursors for azepanes. Research has shown that azetidines featuring a 3-hydroxypropyl side chain at the C2 position can undergo intramolecular N-alkylation. nih.govacs.org This creates a strained 1-azonia-bicyclo[3.2.0]heptane intermediate, which can then be opened by various nucleophiles like cyanide, azide, or acetate. nih.govacs.org This ring-opening process can lead to a mixture of ring-expanded pyrrolidines and azepanes, with the product distribution depending on the substitution pattern of the azetidine and the specific nucleophile used. nih.govacs.org The regioselectivity of the nucleophilic attack has been rationalized by DFT calculations. nih.gov
Beckmann Rearrangement and Schmidt Reaction Pathways for Caprolactams
The Beckmann rearrangement and the Schmidt reaction are classical yet powerful methods for synthesizing lactams, which are cyclic amides and key precursors to azepane derivatives.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.org Its most prominent industrial application is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime. wikipedia.orgrwth-aachen.de This rearrangement is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The process involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the lactam after hydrolysis. pharmaguideline.com The production of ε-caprolactam is crucial as it is the monomer for the synthesis of Nylon 6. wikipedia.orgrwth-aachen.de
The Schmidt reaction provides an alternative route to amides from ketones using hydrazoic acid in the presence of a strong acid catalyst. pharmaguideline.com When applied to a cyclic ketone like cyclohexanone, it results in the insertion of a nitrogen atom into the ring to form ε-caprolactam. The reaction proceeds through the protonation of the ketone, nucleophilic attack by the azide, and a rearrangement that expels dinitrogen gas. pharmaguideline.com This reaction offers a direct conversion of ketones to lactams.
| Reaction | Starting Material | Reagent(s) | Product | Key Feature | Reference |
| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄ (or other strong acid) | ε-Caprolactam | Industrial-scale synthesis of Nylon 6 precursor | wikipedia.orgrwth-aachen.de |
| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃), H⁺ | ε-Caprolactam | Direct conversion of a ketone to a lactam | pharmaguideline.com |
Vinylidene Ortho-Quinone Methide (VQM)-Mediated Ring Expansion
Vinylidene ortho-quinone methides (VQMs) are highly reactive, transient intermediates that have been utilized in asymmetric catalysis. bohrium.comdntb.gov.ua These species are characterized by an exocyclic allenyl ketone unit fused to a dearomatized ring system. elsevierpure.com This unique structure allows them to be axially chiral. elsevierpure.com While direct application of VQMs in azepane ring expansion is an area of ongoing research, their high reactivity as electrophiles or as 4π-components in cycloadditions makes them compelling intermediates for complex molecular constructions. bohrium.com The ability to isolate and characterize certain VQMs has provided significant insight into their structure and reactivity, paving the way for their potential use as starting materials in stereospecific transformations. bohrium.com Their role as axially chiral intermediates generated in situ could, in principle, be harnessed in catalytic asymmetric ring-expansion cascades to afford chiral azepane scaffolds.
Multicomponent and Cascade Reactions for Highly Functionalized Azepanes
Modern synthetic chemistry increasingly relies on strategies that maximize efficiency by forming multiple chemical bonds in a single operation. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all components, exemplify this approach. nih.gov Similarly, cascade reactions (or tandem/domino reactions) involve a sequence of intramolecular transformations initiated by a single event, rapidly building molecular complexity from a simpler substrate. These advanced methods are particularly valuable for constructing highly functionalized and structurally diverse heterocyclic systems like azepanes.
[5+2] Annulation Strategies for Azepan-4-ones
The construction of the seven-membered azepane ring can be efficiently achieved through [5+2] annulation or cycloaddition reactions, which bring together a five-atom and a two-atom component. These strategies provide direct access to azepan-4-ones, key precursors for (R)-Azepan-4-ol.
One notable method is a two-step gold-catalyzed [5+2] annulation . This process begins with the alkylation of a secondary amine, followed by an m-CPBA oxidation and a subsequent gold-catalyzed cyclization. nih.gov The reaction is believed to proceed through a gold carbene intermediate, which then undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered ring. nih.gov This method demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities. nih.govrsc.org The versatility of this approach allows for the synthesis of various substituted and fused bicyclic azepan-4-ones from readily available starting materials. nih.gov
A second approach involves a photochemical two-step formal [5+2] cycloaddition . This strategy utilizes the condensation of pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone intermediate. nih.govnih.gov Subsequent irradiation with UV light (254 nm) induces a photochemical rearrangement, likely proceeding through a Norrish-type I homolytic cleavage of the amide bond, to yield a densely functionalized azepin-4-one. nih.govscispace.com This method is advantageous as it employs easily accessible starting materials to create a diverse range of substituted azepane derivatives. nih.gov
| Strategy | Key Reagents/Conditions | Products | Yield | Reference |
| Gold-Catalyzed [5+2] Annulation | 1. Alkylation (e.g., pent-4-yn-1-yl tosylate, K₂CO₃) 2. m-CPBA, Ph₃PAuNTf₂ or (2-biphenyl)Cy₂PAuNTf₂ | Substituted Azepan-4-ones | 53-85% | nih.gov |
| Photochemical [5+2] Cycloaddition | 1. Aldehyde, Pyrrolidinone (condensation) 2. hv (254 nm light) | Substituted Azepin-4-ones | 72-92% | nih.govscispace.com |
(4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes
Convergent intermolecular [4+3] annulation reactions offer a powerful tool for assembling seven-membered rings. A highly diastereoselective synthesis of densely functionalized azepanones has been developed using a Lewis acid-catalyzed [4+3] annulation of donor-acceptor (DA) cyclopropanes with 2-aza-1,3-dienes (azadienes). nih.govnih.gov
In this reaction, the DA cyclopropane (B1198618) acts as a three-carbon zwitterionic synthon, while the azadiene serves as the four-atom component. nih.gov The reaction proceeds efficiently under mild conditions, with ytterbium triflate (Yb(OTf)₃) identified as a particularly effective catalyst. nih.govresearchgate.net This method exhibits a broad substrate scope, accommodating various electron-rich aryl, heteroaryl, and alkenyl substituted cyclopropanes. nih.gov The resulting highly substituted azepanones are obtained in good to excellent yields and with high levels of diastereoselectivity. nih.gov Furthermore, an enantioselective variant has been developed using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a trisoxazoline (Tox) ligand. nih.govnih.gov
| Reactant 1 (DA Cyclopropane) | Reactant 2 (Azadiene) | Catalyst (20 mol%) | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Dibenzyl 1-(phenyl)cyclopropane-1,1-dicarboxylate | N-benzylidene-1-phenylmethanimine | Yb(OTf)₃ | 86% | 93:7 | nih.gov |
| Dibenzyl 1-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | N-benzylidene-1-phenylmethanimine | Yb(OTf)₃ | 82% | 94:6 | nih.gov |
| Dibenzyl 1-(2-thienyl)cyclopropane-1,1-dicarboxylate | N-benzylidene-1-phenylmethanimine | Yb(OTf)₃ | 85% | >95:5 | nih.gov |
| Dibenzyl 1-((E)-styryl)cyclopropane-1,1-dicarboxylate | N-benzylidene-1-phenylmethanimine | Yb(OTf)₃ | 78% | >95:5 | nih.gov |
Tandem and Sequential Reaction Sequences
Tandem, or cascade, reactions provide an elegant and efficient means of constructing complex molecules through a series of bond-forming events without isolating intermediates. An effective method for preparing functionalized azepines involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various primary and secondary amines. mdpi.comnih.govnih.gov
This process is initiated by the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene system. nih.gov The reaction is typically carried out in dioxane at elevated temperatures (e.g., 70 °C) with a catalyst such as Cu(MeCN)₄PF₆. nih.gov This strategy allows for the synthesis of a range of trifluoromethyl-substituted azepine-2-carboxylates in moderate to good yields. mdpi.comnih.gov
Another sophisticated approach is an Ullmann-type annulation/rearrangement cascade (UARC) . This sequence transforms 5-arylpyrrolidine-2-carboxylates, which contain an ortho-halogen substituent, into 1H-benzo[b]azepine-2-carboxylates. nih.gov The reaction is promoted by a copper(I) catalyst, generated in situ from Cu₂O, and employs microwave activation to facilitate the ring expansion, affording the functionalized benzazepine products in good yields. nih.govcityu.edu.hk
Modern Approaches to Azepane Hydrochlorides
The conversion of a free amine, such as (R)-Azepan-4-ol, into its hydrochloride salt is a common final step in pharmaceutical synthesis. This process enhances the compound's stability, crystallinity, and aqueous solubility. Modern methods for hydrochloride salt formation prioritize purity, control, and efficiency, often avoiding aqueous conditions that can complicate isolation.
A prevalent technique involves the use of anhydrous hydrogen chloride. sciencemadness.org A solution of the amine in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) is treated with a solution of HCl in an anhydrous solvent, such as HCl in dioxane or ethanol. researchgate.net This method leads to the direct precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net Anhydrous HCl gas, generated by reacting concentrated sulfuric acid with hydrochloric acid, can also be bubbled through the amine solution, though this requires specialized equipment. sciencemadness.org
Another advanced method utilizes trialkylsilyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), to generate HCl in situ and induce crystallization. google.com This process is particularly well-suited for industrial applications as it allows for precise stoichiometric control and can be performed in a variety of protic or aprotic solvents, often yielding highly crystalline material under strictly anhydrous conditions. google.com
For purification, recrystallization is a standard procedure. A patent describing a related azepane derivative details dissolving the crude hydrochloride salt in a solvent like 2-butanol (B46777) at an elevated temperature, followed by cooling to induce the crystallization of the purified salt. This process effectively removes impurities and residual solvents like dioxane.
The synthesis of the specific target, (R)-Azepan-4-ol hydrochloride, would logically follow from the azepan-4-one precursors generated via the annulation strategies described. This transformation requires an enantioselective reduction of the ketone. Modern biocatalytic methods, employing (R)-selective ketoreductases (KREDs), are capable of achieving high conversions and enantiomeric excesses for such reactions. acs.org Following the asymmetric reduction to (R)-Azepan-4-ol, the final hydrochloride salt would be formed using one of the modern anhydrous methods to ensure high purity and stability.
Mechanistic Principles and Computational Studies of Azepane Formation
Detailed Reaction Mechanism Elucidation for Key Synthetic Transformations
The synthesis of azepane derivatives can be achieved through various key transformations, each with a distinct reaction mechanism.
Intramolecular Reductive Amination: This is a common strategy for forming cyclic amines. The mechanism begins with the intramolecular nucleophilic attack of a primary amine on a ketone or aldehyde within the same molecule, forming a cyclic hemiaminal intermediate. nih.gov This is followed by acid-catalyzed dehydration to yield a cyclic iminium ion. nih.gov Finally, reduction of this iminium ion, typically with a hydride reagent, affords the saturated azepane ring. nih.gov
Ring Expansion Reactions: Azepanes can be synthesized by expanding smaller ring systems. For instance, the Beckmann rearrangement of a cyclohexanone (B45756) oxime derivative can yield a seven-membered lactam. acs.org This reaction is initiated by protonation or activation of the oxime hydroxyl group, followed by the migration of the anti-periplanar alkyl group to the nitrogen atom, displacing water and forming a nitrilium ion. Subsequent hydrolysis yields the lactam, which can then be reduced to the corresponding azepane. acs.org Another approach involves the photochemical dearomative ring-expansion of nitroarenes, where a nitro group is converted into a singlet nitrene that inserts into the benzene (B151609) ring, expanding it to a seven-membered 3H-azepine system. rwth-aachen.deresearchgate.net This intermediate can then be hydrogenated to the saturated azepane. rwth-aachen.deresearchgate.net
Tandem Cyclization Reactions: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes offers another route. A proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of an amine. Intramolecular cyclization onto the allene (B1206475) system then constructs the seven-membered ring. nih.gov
Regioselectivity and Diastereoselectivity in Azepane Ring Formation
Controlling selectivity is paramount in the synthesis of substituted azepanes like (R)-Azepan-4-ol.
Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the Schmidt reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones to form fused azepine systems, regioselectivity was found to be temperature-dependent. At lower temperatures (-15 to 0 °C), one regioisomer was formed almost exclusively, while at higher temperatures (around 35 °C), a mixture of isomers was obtained. clockss.org This suggests a kinetic versus thermodynamic control over the nitrogen insertion step. Similarly, catalytic hydroboration of certain tetrahydroazepines can yield a mixture of regioisomeric azepanols, although the selectivity can be moderately improved with specific rhodium catalysts. nih.gov
Diastereoselectivity: This is the selective formation of one diastereomer. The hydroboration of substituted tetrahydroazepines has been shown to proceed with high diastereofacial selectivity, which is attributed to the steric hindrance of one face of the azepine ring, directing the reagent to the more accessible face. nih.gov Silyl-aza-Prins cyclizations have also been employed to synthesize trans-azepanes with good to excellent diastereoselectivity, where the choice of Lewis acid catalyst is crucial. nih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational methods provide deep insights into the structure, stability, and reactivity of azepane systems. acs.org DFT methods, such as those using the M06-2X functional, are frequently used to investigate electronic properties. nih.govresearchgate.net
Quantum chemical methods are used to explore the potential energy surfaces of reactions, predicting the feasibility of different pathways by calculating the energies of reactants, products, intermediates, and transition states. chemrxiv.org For azepane synthesis, DFT calculations can model reaction mechanisms, such as the cyclization steps, to understand the energetic barriers involved. For example, in the ring-expansion of meta-substituted nitrobenzenes, DFT can be used to rationalize the observed regioselectivity by comparing the activation barriers for the different possible cyclization modes leading to C3- or C4-substituted azepanes. rwth-aachen.de These computational approaches help in understanding why certain isomers are favored and can guide the optimization of reaction conditions. chemrxiv.org
The seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. nih.govslideshare.net Computational studies are essential for determining the relative stabilities of these conformers. High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable, while the chair conformation is often associated with a transition state. nih.gov The presence of substituents or heteroatoms can influence the conformational landscape. acs.orgnih.gov Monofluorination, for example, has been shown to bias the azepane ring towards a single major conformation in one diastereomer. rsc.org NMR spectroscopy, X-ray crystallography, and molecular modeling have been combined to study the conformations of N,N-disubstituted-1,4-diazepanes, revealing a preference for a twist-boat conformation stabilized by intramolecular π-stacking. nih.gov
| Conformation | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Twist-Chair | 0.00 | High-level electronic structure calculations nih.gov |
| Chair | Transition State | High-level electronic structure calculations nih.gov |
| Boat | Higher Energy | High-level electronic structure calculations nih.gov |
Assigning the correct stereochemistry to complex molecules is a significant challenge. Computational NMR has emerged as a powerful tool to aid in this process. The method involves calculating the NMR shielding constants for all possible stereoisomers of a molecule using DFT (e.g., at the B3-LYP/def2-TZVPP level of theory). nih.gov These calculated values are then compared to the experimental NMR data. A strong correlation (high R² value) between the calculated and experimental shifts for a particular isomer confirms its stereochemical assignment. nih.gov This technique has been successfully used to substantiate the stereochemistry of regioisomeric azepanols where traditional NMR techniques like nOe were inconclusive due to overlapping peaks. nih.gov
| Technique | Application | Finding | Reference |
|---|---|---|---|
| DFT Calculation of NMR Shielding Constants | Assignment of (5S) and (5R) stereochemistry in a substituted azepanol. | Plotting calculated vs. experimental 13C and 1H NMR data resulted in a high goodness of fit (R²), confirming the proposed stereochemical assignments. | nih.gov |
| Comparison of Calculated and Experimental Data | Confirmation of absolute configuration in complex heterocyclic systems. | Correct stereoisomer shows a clear fit between computed and experimental NMR data, resolving structural ambiguity. | researchgate.net |
Stereospecificity of Azepane Ring-Forming Reactions
A stereospecific reaction is one in which the stereochemistry of the starting material determines the stereochemistry of the product. Several methods for synthesizing azepanes exhibit this property. For example, diastereomerically pure azepane derivatives have been prepared with complete stereoselectivity and regioselectivity via the ring expansion of piperidine (B6355638) derivatives. rsc.org In this process, the stereocenter(s) present in the starting piperidine directly control the stereochemistry of the newly formed azepane ring, and the structure of the product was unequivocally confirmed by X-ray crystallography. rsc.org Similarly, the synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction that forms a key C-N bond with complete regio- and stereocontrol, preserving the stereochemical information from the starting material. nih.gov
Derivatization and Functionalization of the R Azepan 4 Ol Core
Selective Modification of the Hydroxyl Group
The secondary hydroxyl group at the C-4 position of the (R)-Azepan-4-ol core is a prime site for modification, allowing for the introduction of various functionalities that can modulate the physicochemical and pharmacological properties of the resulting derivatives. Key strategies for its selective modification include etherification and esterification reactions.
Etherification: The formation of ether linkages at the C-4 position is a common strategy to introduce lipophilic or functionally diverse groups. Standard Williamson ether synthesis conditions, involving the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl or aryl halide, can be employed. However, to avoid competing N-alkylation, protection of the azepane nitrogen is often a prerequisite.
| Reactant | Reagent | Product | Reference |
| N-Boc-(R)-Azepan-4-ol | NaH, Alkyl Halide | N-Boc-4-alkoxyazepane | Theoretical |
| N-Boc-(R)-Azepan-4-ol | Aryl Boronic Acid, Cu(OAc)2 | N-Boc-4-aryloxyazepane | Theoretical |
Esterification: Esterification of the hydroxyl group provides a means to introduce a wide variety of acyl groups, which can serve as prodrug moieties or enhance binding interactions with biological targets. Fischer esterification, using a carboxylic acid in the presence of a strong acid catalyst, or acylation with more reactive acyl chlorides or anhydrides in the presence of a base, are commonly utilized methods. Again, prior protection of the azepane nitrogen is typically necessary to ensure selectivity.
| Reactant | Reagent | Product | Reference |
| N-Boc-(R)-Azepan-4-ol | Carboxylic Acid, H2SO4 | N-Boc-4-(acyloxy)azepane | Theoretical |
| N-Boc-(R)-Azepan-4-ol | Acyl Chloride, Pyridine | N-Boc-4-(acyloxy)azepane | Theoretical |
Introduction of Diverse Substituents onto the Azepane Nitrogen
N-Alkylation: The direct alkylation of the azepane nitrogen can be achieved by reacting (R)-Azepan-4-ol with alkyl halides. However, this can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the azepane is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.
| Reactant | Reagent | Product | Reference |
| (R)-Azepan-4-ol | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-(R)-Azepan-4-ol | Theoretical |
| (R)-Azepan-4-ol | Alkyl Halide, Base | N-Alkyl-(R)-Azepan-4-ol | Theoretical |
N-Acylation: The introduction of acyl groups onto the azepane nitrogen to form amides is a straightforward process, typically involving the reaction of (R)-Azepan-4-ol with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This modification can alter the electronic properties of the nitrogen and introduce functionalities capable of hydrogen bonding.
| Reactant | Reagent | Product | Reference |
| (R)-Azepan-4-ol | Acyl Chloride, Base | N-Acyl-(R)-Azepan-4-ol | Theoretical |
| (R)-Azepan-4-ol | Carboxylic Acid, Coupling Agent | N-Acyl-(R)-Azepan-4-ol | Theoretical |
Functionalization at Other Ring Positions (e.g., C-2, C-3, C-5, C-6)
While the hydroxyl and amino groups are the most readily functionalized positions, modifications at other carbon atoms of the azepane ring can introduce additional diversity and fine-tune the stereochemical and conformational properties of the molecule. These transformations are generally more complex and often require multi-step synthetic sequences.
One approach involves the oxidation of the C-4 hydroxyl group to the corresponding azepan-4-one (B24970). This ketone can then serve as a handle for further functionalization. For instance, α-bromination followed by nucleophilic substitution can introduce substituents at the C-3 or C-5 positions. Reductive amination of the azepan-4-one can also be employed to introduce amino groups at the C-4 position, which can then be further derivatized.
| Precursor | Reaction | Functionalized Position | Product | Reference |
| N-Boc-(R)-Azepan-4-one | α-Bromination, Nucleophilic Substitution | C-3 or C-5 | N-Boc-3/5-substituted-azepan-4-one | Theoretical |
| N-Boc-(R)-Azepan-4-one | Reductive Amination | C-4 | N-Boc-4-amino-azepane derivative | Theoretical |
Synthesis of Fused-Ring Azepane Derivatives
The construction of fused-ring systems incorporating the azepane moiety can lead to conformationally constrained analogs with potentially enhanced biological activity and selectivity. Starting from (R)-Azepan-4-ol, various strategies can be envisioned to build additional rings.
For instance, intramolecular cyclization reactions can be employed. A derivative of (R)-Azepan-4-ol bearing a suitable tethered electrophile on the nitrogen and a nucleophile on a substituent at another ring position could undergo cyclization to form a bicyclic system.
A notable example is the synthesis of azepino[4,5-b]indoles, which are of significant interest in medicinal chemistry. While direct synthesis from (R)-Azepan-4-ol is not explicitly detailed in readily available literature, analogous syntheses often involve the construction of the azepane ring onto an indole precursor. However, (R)-Azepan-4-ol could potentially be utilized as a chiral starting material in a multi-step synthesis towards such fused systems. For example, conversion of the hydroxyl group to a leaving group and subsequent intramolecular reaction with a nucleophilic indole tethered to the nitrogen could, in principle, lead to the desired fused structure.
| Starting Material | Key Reaction Steps | Fused Ring System | Reference |
| (R)-Azepan-4-ol derivative | Intramolecular Cyclization | Bicyclic Azepane | Theoretical |
| Indole precursor and Azepane fragment | Pictet-Spengler or Fischer Indole Synthesis | Azepino[4,5-b]indole | nih.govresearchgate.net |
The derivatization and functionalization of the (R)-Azepan-4-ol hydrochloride core provide a powerful avenue for the generation of diverse and structurally complex molecules with potential applications in various areas of chemical and pharmaceutical research. The strategic manipulation of its hydroxyl and amino functionalities, coupled with more advanced methods for ring functionalization and fusion, continues to unlock new opportunities for the discovery of novel chemical entities.
Applications of R Azepan 4 Ol Hydrochloride As a Chiral Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The inherent chirality and functional handles of (R)-Azepan-4-ol hydrochloride make it an attractive starting material for the synthesis of complex organic molecules. The azepane ring system is a prevalent motif in numerous biologically active compounds, and the ability to introduce this core with a defined stereochemistry is of significant importance in medicinal chemistry. The hydroxyl group at the C4 position and the secondary amine within the ring offer two distinct points for chemical modification, allowing for the divergent synthesis of a wide array of derivatives.
The strategic placement of the hydroxyl group allows for a variety of chemical transformations, including oxidation to the corresponding ketone, etherification, esterification, and displacement reactions. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce further complexity and diversity. This dual functionality enables chemists to elaborate the azepane scaffold in a controlled and predictable manner, leading to the construction of molecules with precise stereochemical and structural features.
Utilization in the Total Synthesis of Natural Products with Azepane Cores
The azepane core is a key structural feature in a number of natural products exhibiting significant biological activity. One of the most prominent examples is (-)-Balanol, a fungal metabolite that has garnered considerable attention due to its potent and selective inhibition of protein kinase C (PKC). nih.govresearchgate.netbenthamdirect.comchimia.chacs.org The total synthesis of Balanol and its analogues has been a focal point for many synthetic chemists, and various strategies have been developed to construct its complex architecture, which includes a central azepane ring. nih.govbenthamdirect.com
While direct use of this compound in a completed total synthesis of Balanol is not explicitly detailed in the provided literature, the synthetic strategies employed often involve the construction of a chiral azepane intermediate with a similar substitution pattern. For instance, a comprehensive review on the synthesis of (-)-Balanol highlights multiple approaches to the hexahydroazepine (azepane) core, emphasizing the importance of controlling the stereochemistry at the C4 position (equivalent to the hydroxyl-bearing carbon in (R)-Azepan-4-ol). nih.govbenthamdirect.com These syntheses often start from chiral pool materials or employ asymmetric reactions to establish the key stereocenters of the azepane ring. The knowledge gained from these synthetic efforts underscores the potential of pre-formed chiral building blocks like this compound to streamline the synthesis of such complex natural products.
The general synthetic approach towards Balanol and its analogues often involves the coupling of a functionalized azepane fragment with a benzophenone (B1666685) moiety. nih.govbenthamdirect.com The ability to start with an enantiomerically pure azepane building block would significantly simplify the synthetic route by eliminating the need for chiral resolutions or complex asymmetric installations of stereocenters late in the synthesis.
| Natural Product | Core Structure | Biological Activity | Synthetic Relevance of Chiral Azepanes |
| (-)-Balanol | Azepane | Protein Kinase C (PKC) inhibitor | The central azepane ring is a key target in total synthesis, requiring stereocontrolled construction. nih.govbenthamdirect.com |
Development of Advanced Chiral Scaffolds for Chemical Exploration
The unique conformational properties and stereochemical richness of the azepane ring make it an attractive scaffold for the development of novel chiral ligands and catalysts, as well as for creating diverse molecular frameworks for drug discovery. nih.govresearchgate.net this compound serves as an excellent starting point for the generation of such advanced chiral scaffolds. The defined stereochemistry at C4 can be used to influence the stereochemical outcome of reactions on appended functional groups or to create chiral environments for molecular recognition.
Recent research has focused on the synthesis of functionalized azepanes for the creation of compound libraries. nih.govresearchgate.net By leveraging the reactivity of the amine and hydroxyl groups, a variety of substituents can be introduced, leading to a diverse set of molecules with distinct three-dimensional shapes. These scaffolds can then be used in high-throughput screening campaigns to identify new bioactive compounds.
One notable example of the exploration of novel azepane-based scaffolds is the synthesis of a chiral bicyclic azepane that demonstrated potent neuropharmacological activity. acs.orgunibe.ch While this specific synthesis did not start directly from this compound, it highlights the potential of chiral azepane scaffolds in the development of new central nervous system (CNS) active agents. The study involved the synthesis of unprecedented cis- and trans-fused azepanes, showcasing the structural diversity that can be accessed from seven-membered ring systems. acs.orgunibe.ch The resulting N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, demonstrating the value of exploring novel chemical space around the azepane core. acs.orgunibe.ch
| Scaffold Type | Synthetic Approach | Potential Applications | Key Findings |
| Fused Bicyclic Azepanes | Synthesis from cyclohexanone (B45756) oximes via Beckmann rearrangement | CNS drug discovery, development of novel neuropharmacological agents | Identification of a potent inhibitor of monoamine transporters and σ-1R. acs.orgunibe.ch |
| Functionalized Monocyclic Azepanes | Diazocarbonyl chemistry and subsequent functionalization | Library synthesis for drug discovery | Access to a variety of functionalized azepane scaffolds. nih.govresearchgate.net |
Contribution to the Expansion of Chemical Space for Compound Libraries
The exploration of novel chemical space is a critical endeavor in modern drug discovery. The over-representation of five- and six-membered rings in screening libraries has led to a growing interest in scaffolds with different ring sizes, such as the seven-membered azepane. The incorporation of chiral, three-dimensionally complex building blocks like this compound into compound libraries can significantly expand the accessible chemical space and increase the probability of identifying novel biological activities.
The inherent non-planar nature of the azepane ring provides a greater degree of three-dimensionality compared to more common aromatic and five- or six-membered saturated heterocyclic scaffolds. This increased sp³ character is often associated with improved physicochemical properties and better clinical success rates for drug candidates.
The synthesis of libraries based on the (R)-Azepan-4-ol scaffold allows for the systematic exploration of the structure-activity relationships (SAR) of new compound series. By varying the substituents on the nitrogen and oxygen atoms, chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. A study focused on exploring simple drug scaffolds from a generated database chemical space led to the synthesis and investigation of novel bicyclic azepanes. acs.orgunibe.ch This work underscores the value of venturing into less explored areas of chemical space, where novel and potent biological activities can be discovered. The development of such unique scaffolds contributes significantly to the diversity of compound libraries available for screening. acs.orgunibe.ch
| Library Design Strategy | Key Features | Impact on Chemical Space |
| Scaffold-based Diversity | Utilization of the chiral azepane core with varied substituents. | Introduction of novel, three-dimensional structures into screening collections. |
| Exploration of Unprecedented Ring Systems | Synthesis of novel fused azepane systems. | Access to previously unexplored regions of chemical space. acs.orgunibe.ch |
Future Research Directions in R Azepan 4 Ol Hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azepane scaffolds is a persistent challenge for organic chemists, primarily due to the slower kinetics of forming seven-membered rings. nih.gov Future research is increasingly focused on developing novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Key areas of development include ring-expansion reactions, ring-closing metathesis (RCM), and reductive amination protocols. spectroscopyeurope.comschrodinger.com
Novel strategies are emerging that bypass traditional, often harsh, reaction conditions. For instance, a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene has been shown to efficiently produce azepane derivatives. acs.org Similarly, enantioselective methods are being developed, such as the synthesis of optically active [b]-annulated azepanes via olefin cross-metathesis followed by exhaustive hydrogenation. americanlaboratory.com These methods often provide high diastereoselectivity and transfer chirality from the starting material to the final azepane product with high enantiomeric excess. spectroscopyeurope.com
Sustainability in these syntheses is being addressed by designing atom-economical reactions and utilizing catalysts that can be recycled or are based on more abundant metals. spectroscopyeurope.comacs.org Iron-catalyzed reductive amination of carbonyl derivatives represents a move away from more expensive and toxic heavy metal catalysts. spectroscopyeurope.com The development of one-pot or tandem reactions that reduce the number of intermediate purification steps is another critical aspect of creating more sustainable synthetic pathways. nih.gov
Table 1: Comparison of Selected Synthetic Strategies for Azepane Derivatives
Exploration of Chemoenzymatic and Biocatalytic Routes for Enantiopure Azepanes
Biocatalysis presents a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds like (R)-Azepan-4-ol. nih.gov Enzymes operate under mild conditions and exhibit exquisite stereo-, regio-, and chemoselectivity, which can significantly simplify synthetic routes and reduce environmental impact. nih.gov
Key enzyme classes being explored for the synthesis of chiral cyclic amines include imine reductases (IREDs) and ω-transaminases (ω-TAs). acs.orgnih.gov These enzymes can establish the key stereocenter in azepane precursors with excellent enantioselectivity. acs.orgnih.gov For example, IREDs can reduce a prochiral cyclic imine to the corresponding chiral amine, often with high conversion and greater than 99% enantiomeric excess (e.e.). nih.gov Similarly, transaminases can be employed to install the chiral amine functionality. nih.gov
Another promising avenue is the use of lipases and alcohol dehydrogenases (ADHs) in chemoenzymatic routes. mpg.de Lipases can be used for the kinetic resolution of racemic intermediates, while ADHs can perform asymmetric bioreductions of prochiral ketones to generate chiral alcohols, which are precursors to the final azepane structure. mpg.de These chemoenzymatic strategies combine the advantages of enzymatic reactions for the chirality-inducing step with robust chemical transformations for the remaining synthesis. mpg.de
Table 2: Biocatalytic Approaches for Chiral Amine/Azepane Synthesis
Advanced Spectroscopic Techniques for Structural and Stereochemical Characterization
Unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers, is paramount. While routine NMR and mass spectrometry are standard, future research will increasingly rely on more advanced techniques to provide definitive stereochemical assignments, especially for complex molecules or cases where crystallization is difficult.
X-ray Crystallography: This remains the definitive method for determining absolute configuration. nih.gov For compounds like (R)-Azepan-4-ol hydrochloride, forming a crystalline salt is often advantageous for obtaining high-quality crystals suitable for analysis. acs.orgucla.edu The crystal structure provides unequivocal proof of both the relative and absolute stereochemistry of all chiral centers. acs.orgrsc.org
Vibrational Circular Dichroism (VCD): VCD has emerged as a powerful technique for determining the absolute configuration of chiral molecules directly in solution, obviating the need for crystallization. spectroscopyeurope.comamericanlaboratory.com The method involves comparing the experimental VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer. schrodinger.comamericanlaboratory.com A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com
Advanced NMR Spectroscopy: For determining enantiomeric purity and assigning stereochemistry in solution, advanced NMR methods are indispensable. The use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers in standard ¹H or ¹³C NMR spectra, allowing for quantification of enantiomeric excess. acs.orgnih.gov Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry in rigid or conformationally biased systems by analyzing through-space proton-proton interactions. wordpress.com
Application in Materials Science Research (e.g., Optoelectronic Materials)
While the primary application of chiral azepane derivatives like this compound is in medicinal chemistry and drug discovery, there is nascent potential for their use in materials science. nih.govresearchgate.net The incorporation of specific structural motifs into materials can impart unique properties. Organofluorine compounds, for example, have found broad applications in materials science, and fluorine-containing azepane derivatives represent a class of compounds with unexplored potential. nih.gov
The azepane scaffold offers a flexible, seven-membered N-heterocyclic ring that can be functionalized. lifechemicals.com In the context of optoelectronic materials, nitrogen-containing heterocyclic compounds have been integrated into larger π-conjugated systems like nanographenes to modulate their electronic and photophysical properties. acs.org The N-H group in an azepane ring provides a site for derivatization, allowing the attachment of chromophores or other functional groups. This could potentially tune the emission intensity and wavelength of fluorescent materials. acs.org
Although direct applications of this compound in optoelectronics have not been reported, future research could explore the synthesis of polymers or functional materials incorporating this chiral scaffold. The conformational flexibility and chirality of the azepane ring could influence the morphology and self-assembly of polymers, potentially leading to materials with interesting chiroptical or adaptive properties. lifechemicals.comesser-kahnlab.org This remains a largely prospective area of research requiring foundational investigation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pharmaceutical compounds and key intermediates is undergoing a paradigm shift with the adoption of continuous flow chemistry and automation. researchgate.netaurigeneservices.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and greater scalability. researchgate.netaurigeneservices.comsoci.org
For the synthesis of this compound, flow chemistry can enable better control over reaction temperature and time, which is crucial for stereoselective reactions. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, minimizing side reactions and improving product yields and purity. aurigeneservices.com Furthermore, hazardous or unstable reagents can be generated and consumed in situ, enhancing operational safety. researchgate.net
Automated synthesis platforms combine flow reactors with robotic liquid handlers, purification modules, and in-line analytical tools. mpg.de Such systems can perform multi-step syntheses with minimal manual intervention. mpg.dersc.org An automated platform could be programmed to perform a sequence leading to the azepane target, including reaction optimization through statistical algorithms that systematically vary parameters like temperature, flow rate, and stoichiometry. soci.org This data-driven approach accelerates the development of robust and efficient synthetic routes, making it a key future direction for the production of valuable chiral building blocks. researchgate.net
Q & A
Q. What are the established synthetic routes for (R)-Azepan-4-ol hydrochloride, and how do they ensure stereochemical integrity?
Methodological Answer:
- Chiral Resolution : Use enantiomeric separation via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives). Monitor optical rotation and confirm purity via polarimetry .
- Asymmetric Synthesis : Employ catalytic asymmetric hydrogenation of ketone intermediates using chiral ligands (e.g., BINAP-Ru complexes). Validate stereochemistry via H-NMR coupling constants and X-ray crystallography .
- Key Validation : Cross-check with chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) to confirm enantiomeric excess ≥99% .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-UV/ELSD : Quantify impurities using reverse-phase C18 columns (0.1% TFA in water/acetonitrile gradient). Detect degradation products (e.g., lactam formation) under accelerated stability conditions (40°C/75% RH for 6 months) .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition patterns (heating rate: 10°C/min under nitrogen) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation pathways to rule out structural analogs .
Advanced Research Questions
Q. How to design a robust kinetic study to evaluate this compound’s degradation mechanisms in aqueous solutions?
Methodological Answer:
- Variable Control : Maintain pH (2–12), ionic strength (0.1–1.0 M NaCl), and temperature (25–60°C) to isolate hydrolysis pathways. Use buffered solutions with deuterated solvents for C-NMR monitoring of intermediate species .
- Data Collection : Measure rate constants () via UV-Vis spectroscopy at λ~210 nm (amide bond cleavage). Fit data to pseudo-first-order kinetics using nonlinear regression (e.g., GraphPad Prism®) .
- Contradiction Mitigation : Replicate under inert atmosphere (N) to exclude oxidative degradation. Cross-validate with LC-MS to identify byproducts (e.g., azepane ring-opening products) .
Q. How should researchers address contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Systematic Re-evaluation :
| Solvent | Temperature (°C) | Method | Key Observations | Reference |
|---|---|---|---|---|
| Water | 25 | Shake-flask | pH-dependent solubility (max at pH 3–4) | |
| DMSO | 25 | Nephelometry | Precipitation at >50 mg/mL due to H-bond disruption |
- Root-Cause Analysis : Compare solvent purity (HPLC-grade vs. technical), equilibration time (24–72 hr), and filtration methods (0.22 μm nylon vs. PTFE) .
- Uncertainty Quantification : Report confidence intervals (±5% for triplicate measurements) and use Hansen solubility parameters to predict outliers .
Q. What strategies are effective for resolving discrepancies in biological activity data of this compound across in vitro assays?
Methodological Answer:
- Assay Standardization :
- Cell Line Validation : Use authenticated lines (e.g., ATCC-certified HEK293) with mycoplasma testing.
- Positive Controls : Include known agonists/antagonists (e.g., 5-HT receptor modulators) to calibrate response thresholds .
- Data Normalization : Express activity as % inhibition relative to vehicle controls (DMSO <0.1%). Account for batch-to-batch variability in compound purity via pre-assay QC .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size consistency across studies. Disclose assay conditions (e.g., incubation time, serum concentration) to identify confounding factors .
Data Presentation and Validation
Q. How to structure a research paper’s methods section to ensure reproducibility of this compound experiments?
Methodological Answer:
- Detailed Protocols : Specify reaction scales (e.g., 10 mmol), equivalents of reagents, and inert atmosphere techniques (Schlenk line vs. glovebox) .
- Instrument Calibration : Report NMR spectrometer frequency (e.g., 400 MHz), HPLC column lot numbers, and MS ionization settings (ESI+/−) .
- Ethical Reporting : Disclose negative results (e.g., failed crystallization attempts) and raw data deposition (e.g., Zenodo DOI) to support transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
